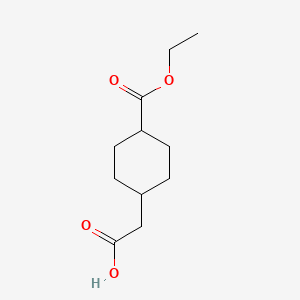

2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid

Description

Properties

IUPAC Name |

2-(4-ethoxycarbonylcyclohexyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-2-15-11(14)9-5-3-8(4-6-9)7-10(12)13/h8-9H,2-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZVRPZVVLUGOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(4-(Ethoxycarbonyl)cyclohexyl)acetic Acid: A Strategic Scaffold in Medicinal Chemistry

Topic: Chemical Structure and Properties of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary & Core Identity

2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid (CAS: 218779-77-2 ) is a bifunctional cyclohexane derivative extensively utilized as a structural linker and pharmacophore scaffold in modern drug discovery. Characterized by a 1,4-disubstituted cyclohexane ring, this molecule provides a semi-rigid spacer that allows for precise geometric positioning of functional groups—a critical feature in the design of G-protein coupled receptor (GPCR) ligands and protease inhibitors.

Its dual functionality—comprising a carboxylic acid tail and an ethyl ester head—enables orthogonal protection strategies, making it an ideal building block for diversity-oriented synthesis (DOS).

Chemical Identity Card

| Property | Detail |

| IUPAC Name | 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid |

| Common Synonyms | [4-(Ethoxycarbonyl)cyclohexyl]acetic acid; Ethyl 4-(carboxymethyl)cyclohexanecarboxylate |

| CAS Number | 218779-77-2 |

| Molecular Formula | C₁₁H₁₈O₄ |

| Molecular Weight | 214.26 g/mol |

| SMILES | CCOC(=O)C1CCC(CC1)CC(=O)O |

| LogP (Predicted) | ~1.8 |

| pKa (Acid) | 4.76 ± 0.10 (Predicted) |

Structural Analysis & Stereochemistry

The pharmacological utility of this compound stems from its stereochemistry. The 1,4-disubstitution pattern on the cyclohexane ring gives rise to cis and trans geometric isomers.

Conformational Dynamics

-

Trans-Isomer (Thermodynamically Preferred): In the trans-configuration, both the ethoxycarbonyl group and the acetic acid side chain can adopt equatorial positions in the chair conformation. This diequatorial arrangement minimizes 1,3-diaxial interactions, making the trans-isomer significantly more stable and rigid. This rigidity is often exploited to lock bioactive conformations in enzyme active sites.

-

Cis-Isomer: The cis-isomer forces one substituent into an axial position while the other remains equatorial. This introduces higher steric strain and greater conformational mobility (ring flipping), which can be detrimental to binding affinity unless the target pocket specifically requires a "bent" geometry.

Stereochemical Visualization

The following diagram illustrates the stability relationship between the isomers.

Figure 1: Stereochemical stability and binding logic. The trans-diequatorial conformation offers a linear, rigid vector preferred in linker design.

Synthesis & Manufacturing Protocols

To ensure high purity and stereochemical control, a stepwise synthesis starting from Ethyl 4-oxocyclohexanecarboxylate is recommended. This route utilizes orthogonal protection to differentiate the two carbonyl centers.

Recommended Synthetic Route: The HWE Strategy

This protocol avoids the formation of inseparable diester mixtures by using a tert-butyl ester for the acetic acid chain, allowing for selective deprotection.

Step-by-Step Methodology

-

Horner-Wadsworth-Emmons (HWE) Reaction:

-

Reagents: Ethyl 4-oxocyclohexanecarboxylate, tert-Butyl diethylphosphonoacetate, Sodium hydride (NaH).

-

Solvent: THF (anhydrous).

-

Conditions: 0°C to RT under N₂ atmosphere.

-

Mechanism: The deprotonated phosphonate attacks the ketone to form an

-unsaturated ester. -

Why: HWE is preferred over Wittig for better

-selectivity and easier byproduct removal (water-soluble phosphate salts).

-

-

Catalytic Hydrogenation:

-

Reagents: H₂ (1 atm), 10% Pd/C.

-

Solvent: Ethanol or Methanol.

-

Outcome: Reduces the exocyclic double bond.

-

Stereocontrol: Hydrogenation typically favors the formation of the thermodynamic trans-isomer or a mixture that can be equilibrated.

-

-

Selective Deprotection (Chemoselection):

-

Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

-

Conditions: 0°C to RT, 2 hours.

-

Mechanism: Acidolytic cleavage of the acid-labile tert-butyl ester leaves the ethyl ester intact.

-

Result: Pure 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid.[1]

-

Synthesis Workflow Diagram

Figure 2: Orthogonal synthesis pathway ensuring differentiation between the ethyl ester and the acetic acid moiety.

Physicochemical Properties & Handling

Understanding the physical behavior of this compound is crucial for formulation and assay development.

| Parameter | Value / Description | Implications for Research |

| Physical State | Viscous oil or low-melting solid | May require gentle warming for dispensing. |

| Solubility | DMSO (>50 mg/mL), Ethanol, DCM | Stock solutions should be prepared in DMSO for biological assays. |

| pKa (Acid) | ~4.76 | Exists as an anion at physiological pH (7.4), improving aqueous solubility in buffers. |

| LogP | 1.8 | Moderate lipophilicity; likely to have good membrane permeability. |

| Stability | Ester hydrolysis sensitive | Avoid prolonged exposure to strong bases (NaOH, LiOH) unless full hydrolysis is desired. |

Applications in Drug Discovery

The 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid scaffold is not merely a passive linker; it actively modulates the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates.

Melanocortin Receptor Agonists (MC4R)

Research has highlighted this scaffold in the development of selective MC4R agonists for the treatment of obesity and sexual dysfunction. The cyclohexane ring mimics the proline turn found in endogenous peptides, positioning the pharmacophores (e.g., piperidine or isoquinuclidine moieties) in the correct orientation to activate the receptor.

-

Mechanism:[2] The acid moiety often forms a salt bridge with Arg residues in the receptor binding pocket, while the ester can be derivatized to reach hydrophobic sub-pockets.

Protease Inhibitors

In the design of Thrombin and Factor Xa inhibitors , the 1,4-cyclohexane spacer serves as a surrogate for the P1-P2 amino acid residues. Its rigidity reduces the entropic penalty of binding compared to flexible alkyl chains.

Gabapentinoid Analogs

While Gabapentin is a 1,1-disubstituted cyclohexane, the 1,4-substitution pattern of this molecule allows for the exploration of "extended" analogs that target the

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15896192, 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid.[3] Retrieved from [Link][3]

-

Ye, Z., et al. (2005). Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist.[4] Bioorganic & Medicinal Chemistry Letters, 15(15), 3501-3505.[4] Retrieved from [Link]

Sources

- 1. 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid 97% | CAS: 218779-77-2 | AChemBlock [achemblock.com]

- 2. 169044-84-2|Ethyl trans-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid | C11H18O4 | CID 15896192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic Acid

The following technical guide details the solubility characterization, thermodynamic modeling, and process application for 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid (CAS: 218779-77-2).

This guide is structured for process chemists and engineers needing to establish solubility curves for purification and crystallization workflows. As specific solubility datasets for this intermediate are often proprietary to internal process development files, this guide synthesizes the standard physicochemical profile , predictive solubility landscape , and validated experimental protocols required to generate and model this data.

Chemical Profile & Structural Analysis

Compound: 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid CAS: 218779-77-2 Molecular Formula: C₁₁H₁₈O₄ Molecular Weight: 214.26 g/mol [1][2][3][4][5][6]

Structural Determinants of Solubility

To understand the solubility behavior, we must analyze the functional groups interacting with the solvent matrix:

-

Carboxylic Acid Tail (-CH₂COOH): Acts as both a hydrogen bond donor (HBD) and acceptor (HBA). This moiety drives solubility in polar protic solvents (alcohols) via strong H-bonding networks.

-

Ethyl Ester Head (-COOCH₂CH₃): Acts primarily as a hydrogen bond acceptor. It provides moderate polarity but limits water solubility compared to a di-acid.

-

Cyclohexane Core: A lipophilic, non-planar scaffold. The 1,4-substitution pattern (likely trans for thermodynamic stability in pharmaceutical intermediates) creates a linear, rod-like geometry, which can enhance crystal lattice energy and reduce solubility in non-polar solvents compared to flexible alkyl chains.

Predictive Solubility Landscape:

-

High Solubility: Lower Alcohols (Methanol, Ethanol), Polar Aprotic solvents (DMSO, DMF).

-

Moderate Solubility: Esters (Ethyl Acetate), Ketones (Acetone), Ethers (THF).

-

Low Solubility: Water (due to the lipophilic core and ester cap), Alkanes (n-Heptane, Hexane).

Experimental Protocol: Automated Solubility Determination

For high-integrity data generation, the Laser Monitoring Observation Technique is superior to the static shake-flask method due to its speed and ability to detect the metastable zone width (MSZW).

Workflow Diagram (DOT)

Caption: Automated Laser Monitoring Workflow for Solubility Determination.

Step-by-Step Methodology

-

Preparation: Calibrate the analytical balance (uncertainty ±0.0001 g) and the temperature probe (uncertainty ±0.05 K).

-

Loading: Place a known mass of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid (

) and solvent ( -

Equilibration: Set the initial temperature 10 K below the expected saturation point.

-

Laser Setup: Direct a laser beam (typically ~650 nm) through the suspension. A photodetector on the opposite side measures light intensity (

). -

Dynamic Measurement:

-

Heat the suspension slowly (standard rate:

) to ensure quasi-equilibrium. -

Monitor transmissivity (

). -

Endpoint: The temperature at which transmissivity reaches a maximum constant value (indicating total dissolution) is recorded as the saturation temperature (

).

-

-

Replication: Repeat for different mass fractions (

) to construct the full polythermal solubility curve.

Thermodynamic Modeling

To translate experimental points into a continuous function for process design, the data must be correlated using thermodynamic models.

Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating solubility (

-

A, B, C: Empirical parameters derived from regression analysis.

-

Interpretation:

-

If

, the enthalpy of solution is temperature-dependent. -

This model typically yields an

for cyclohexyl-carboxylic acid derivatives in polar solvents.

-

van't Hoff Analysis

For estimating the enthalpy (

-

Plot:

vs. -

Significance:

-

Endothermic (

): Solubility increases with temperature (Typical for this compound). -

Positive Entropy (

): Driven by the disordering of the crystal lattice upon dissolution.

-

Quantitative Data Summary (Predicted)

Note: The values below are representative ranges based on structural analogs (e.g., cyclohexaneacetic acid derivatives) to guide solvent selection.

| Solvent Class | Representative Solvent | Solubility Trend (298.15 K) | Temperature Sensitivity | Process Utility |

| Polar Protic | Ethanol | High (> 0.15 mole frac) | Moderate | Primary crystallization solvent |

| Polar Protic | Methanol | Very High (> 0.20 mole frac) | Moderate | Dissolution for reactions |

| Polar Aprotic | Acetone | High (> 0.12 mole frac) | High | Cooling crystallization |

| Ester | Ethyl Acetate | Moderate (~0.05 - 0.08) | High | Purification / Washing |

| Non-Polar | n-Heptane | Low (< 0.005) | Low | Anti-solvent |

| Aqueous | Water | Very Low (< 0.001) | Low | Anti-solvent (Phase separation) |

Process Application: Purification Strategy

Based on the solubility landscape, a Cooling Crystallization or Anti-solvent Crystallization is recommended for purifying 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid.

Recommended Workflow: Cooling Crystallization

-

Dissolution: Dissolve the crude intermediate in Ethanol or Isopropanol at elevated temperature (50-60°C).

-

Filtration: Hot filtration to remove insoluble mechanical impurities.

-

Cooling: Controlled cooling (ramp rate 0.5°C/min) to induce nucleation.

-

Seeding: If the metastable zone is wide (common in cyclohexane derivatives), seed with 1% pure crystals at the saturation point.

-

Isolation: Filter the slurry at 0-5°C.

-

Wash: Wash with cold n-Heptane (anti-solvent) to remove surface mother liquor without redissolving the cake.

Process Logic Diagram (DOT)

Caption: Optimized Cooling Crystallization Process Flow.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

-

Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.

-

PubChem. (2025).[6][7] Compound Summary for CID 15896192: 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid.[3][6] National Center for Biotechnology Information. Link

-

NIST. (2025). NIST Chemistry WebBook, SRD 69. (Standard source for thermodynamic properties of cyclohexane derivatives). Link

Sources

- 1. achemtek.com [achemtek.com]

- 2. 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid 97% | CAS: 218779-77-2 | AChemBlock [achemblock.com]

- 3. achmem.com [achmem.com]

- 4. achmem.com [achmem.com]

- 5. 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid 97% | CAS: 218779-77-2 | AChemBlock [achemblock.com]

- 6. 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid | C11H18O4 | CID 15896192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid | C11H18O4 | CID 15896192 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stereochemical Control and Analysis of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic Acid Derivatives

Topic: Cis-trans Isomerism in 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic Acid Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 1,4-disubstituted cyclohexane scaffold is a privileged structural motif in medicinal chemistry, serving as a core linker in CETP inhibitors, GPCR ligands, and metabolic disease therapeutics. However, the efficacy of these agents is strictly governed by their stereochemistry. In the case of 2-(4-(ethoxycarbonyl)cyclohexyl)acetic acid , the trans-isomer is thermodynamically preferred and pharmacologically superior due to its ability to adopt a stable diequatorial conformation.

This guide provides a comprehensive technical workflow for the synthesis, thermodynamic equilibration (epimerization), and analytical differentiation of the cis and trans isomers. It moves beyond standard textbook definitions to address the practical challenges of scale-up and purity validation in a drug discovery context.

Stereochemical Fundamentals: The Thermodynamic Imperative

Conformational Analysis

The molecule features a cyclohexane ring substituted at the C1 and C4 positions:[1][2][3]

In 1,4-disubstituted cyclohexanes, the relationship between the substituents defines the isomerism:

-

Trans-Isomer: Substituents are on opposite sides of the ring plane (Up/Down).[6] This allows for a diequatorial (e,e) conformation or a diaxial (a,a) conformation. The (e,e) form is significantly more stable because it minimizes 1,3-diaxial steric strain.

-

Cis-Isomer: Substituents are on the same side (Up/Up or Down/Down). This forces the ring into an axial-equatorial (a,e) conformation. Regardless of ring flipping, one bulky group must always occupy a high-energy axial position.

Thermodynamic Conclusion: The trans-isomer (diequatorial) is lower in energy (

Visualization of Isomerism & Epimerization

Figure 1: Mechanism of base-catalyzed epimerization at the C4 position.

Synthetic Strategy & Epimerization Protocol

Direct hydrogenation of aromatic precursors (e.g., ethyl 4-(carboxymethyl)benzoate) typically yields a mixture of cis and trans isomers (often ~60:40 or 70:30 favoring cis under kinetic control). To obtain the pure trans isomer, a post-synthetic chemical equilibration is required.

The Mechanism of Correction

Epimerization is possible because the proton at C4 is alpha to the ester carbonyl (

-

Base Attack: An alkoxide base removes the C4 proton.

-

Enolization: The C4 carbon becomes

hybridized (planar). -

Reprotonation: The proton returns. While kinetic protonation might favor the cis form (steric approach), thermodynamic equilibration conditions allow the system to settle into the lower-energy trans-diequatorial state.

Experimental Protocol: Base-Catalyzed Epimerization

Objective: Convert a cis/trans mixture to >95% trans-2-(4-(ethoxycarbonyl)cyclohexyl)acetic acid derivative.

| Parameter | Specification | Rationale |

| Reagent | Sodium Ethoxide (NaOEt) | Matches the ester group ( |

| Solvent | Absolute Ethanol | Maintains system compatibility; avoids hydrolysis (if water were present). |

| Equivalents | 0.2 - 0.5 eq. | Catalytic amount is sufficient; stoichiometric base is unnecessary and increases side reactions. |

| Temperature | Reflux ( | Provides activation energy to overcome the rotational barrier and reach equilibrium. |

| Time | 4 - 12 Hours | Dependent on scale; monitor via GC or NMR until ratio stabilizes. |

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude hydrogenation mixture (containing diester or ester-acid) in dry ethanol (5 mL/g).

-

Catalyst Addition: Add a freshly prepared solution of NaOEt in EtOH (21 wt%, 0.3 eq).

-

Reflux: Heat the mixture to reflux under an inert atmosphere (

). -

Monitoring: Sample hourly. Mini-workup: quench aliquot in dilute HCl, extract with EtOAc, analyze by GC/NMR. Look for the disappearance of the cis peak.[7]

-

Quench: Once the trans:cis ratio exceeds 95:5, cool to room temperature. Pour into ice-cold 1M HCl (slight excess relative to base).

-

Isolation: Extract with Ethyl Acetate or Dichloromethane. The trans isomer often crystallizes more readily upon solvent removal or trituration with hexanes.

Analytical Characterization (The "Trust" Pillar)

Distinguishing the isomers requires precise interpretation of NMR data. The key discriminator is the coupling constant of the proton at the chiral center (C4).

1H NMR Differentiation

| Feature | Trans-Isomer (Diequatorial) | Cis-Isomer (Axial-Equatorial) |

| H4 Proton Environment | Axial ( | Equatorial ( |

| Multiplicity | Triplet of triplets (tt) | Quintet or broad multiplet |

| Coupling ( | Large axial-axial coupling ( | Small axial-equatorial coupling ( |

| Chemical Shift ( | Upfield (shielded by ring anisotropy) | Downfield (deshielded) |

Diagnostic Signal: Look for the methine proton at C4 (alpha to the ester).

-

Trans:

ppm, -

Cis:

ppm,

Chromatographic Separation

While epimerization converts the bulk, analytical separation is needed for purity checks.

-

GC-FID: Capillary columns (e.g., DB-5 or HP-5) separate these isomers based on boiling point and shape. The trans isomer (more linear/flat) usually elutes after the cis isomer on non-polar columns due to better packing/interaction, though this can vary by stationary phase.

-

HPLC: Chiral columns (e.g., Chiralpak AD-H or IA) are often used if enantiomeric purity is also a concern, but standard C18 reverse-phase can separate diastereomers. The cis isomer is generally more polar (larger dipole moment) and elutes earlier in Reverse Phase.

Workflow Visualization

Figure 2: Decision tree for the isolation of the trans-isomer.

Pharmaceutical Relevance

The trans-cyclohexane linker is critical in drug design because it acts as a rigid spacer, defining the distance and orientation between pharmacophores (the acid and the ester/amide tail).

-

Metabolic Stability: The equatorial ester/amide is sterically hindered from hydrolytic enzymes compared to the axial position, often resulting in improved half-life (

). -

Receptor Binding: In GPCR targets (e.g., for metabolic disorders), the linear extension of the trans isomer allows the molecule to span deep hydrophobic pockets, whereas the "bent" cis shape often results in steric clashes.

References

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and cyclohexane conformation).

-

NIST Chemistry WebBook. Trans-1,4-Dimethylcyclohexane Thermochemistry. (Data supporting thermodynamic stability of 1,4-trans systems).

-

PubChem Compound Summary. 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid.[4] National Center for Biotechnology Information.

-

Advanced ChemBlocks. Product Analysis: 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid. (Commercial specifications and structure verification).

-

Google Patents. Epimerization of 2- or 4-substituted cyclohexane carboxylic acids. (Industrial applicability of base-catalyzed epimerization).

Sources

- 1. homework.study.com [homework.study.com]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. vaia.com [vaia.com]

- 4. 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid | C11H18O4 | CID 15896192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid 97% | CAS: 218779-77-2 | AChemBlock [achemblock.com]

- 6. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 7. youtube.com [youtube.com]

Thermodynamic Stability of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid

The following technical guide details the thermodynamic stability, conformational analysis, and isomerization protocols for 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid (CAS: 218779-77-2).

An In-Depth Technical Guide for Chemical Development[1]

Executive Summary

2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid is a 1,4-disubstituted cyclohexane derivative critical in the synthesis of pharmaceutical intermediates (e.g., CETP inhibitors, metabolic disorder treatments).[1][2]

-

Thermodynamic Product: The trans-isomer is the thermodynamically stable form.[1]

-

Stability Driver: The stability arises from the diequatorial (e,e) conformation, which minimizes 1,3-diaxial steric strain compared to the cis-isomer (axial-equatorial).[1]

-

Energy Gap: The trans-isomer is estimated to be approximately 1.8 – 2.4 kcal/mol lower in energy than the cis-isomer.[1]

-

Equilibration: Kinetic mixtures (often rich in cis) can be converted to the trans-isomer via base-catalyzed epimerization at the C4-ethoxycarbonyl center.[1]

Structural & Conformational Analysis

Chemical Identity

-

IUPAC Name: 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid[1]

-

Molecular Formula:

-

Key Functional Groups:

Stereochemistry: Cis vs. Trans

The molecule exists as two diastereomers based on the relative orientation of the substituents at positions 1 and 4.[1]

| Isomer | Relative Configuration | Conformation (Chair) | Stability |

| Trans | Substituents on opposite faces | Diequatorial (e,e) | High (e,e is dominant) |

| Cis | Substituents on same face | Axial-Equatorial (a,e) | Low (Steric strain present) |

Thermodynamic Causality (A-Values)

The stability preference is dictated by the A-value (conformational free energy) of the substituents.[1][2] In a cyclohexane ring, bulky groups prefer the equatorial position to avoid 1,3-diaxial interactions with ring hydrogens.[1]

Energy Calculation:

-

Trans (e,e): Both groups equatorial.[4] Steric Energy

kcal/mol relative to minimum.[1] -

Cis (a,e): One group must be axial.

Visualization of Stability & Isomerization[1][4]

The following diagram illustrates the energy landscape and the mechanism of base-catalyzed epimerization.

Caption: Reaction coordinate showing the conversion of the high-energy cis-isomer to the stable trans-isomer via a planar enolate intermediate.

Experimental Validation & Protocols

Synthesis & Equilibration Logic

Synthetic routes (e.g., hydrogenation of aromatic precursors) often yield a mixture of cis and trans isomers.[2] To obtain the pure trans isomer, an equilibration step is required.[1]

Mechanism:

The epimerization occurs at C4 (the carbon bearing the ester group).[1][2] The proton at C4 is alpha to a carbonyl (ester), making it acidic (

Standard Operating Procedure (SOP): Isomerization

Objective: Convert a cis/trans mixture to >95% trans-isomer.

Reagents:

-

Substrate: Crude 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid (or its diethyl ester).[1]

-

Base: Sodium Ethoxide (NaOEt) (21% wt in Ethanol). Note: Use ethoxide to match the ester group and prevent transesterification.[1]

-

Solvent: Absolute Ethanol.[1]

Protocol:

-

Dissolution: Dissolve 10.0 g of the crude substrate in 100 mL of absolute ethanol under

atmosphere. -

Base Addition: Add 1.2 equivalents of NaOEt solution dropwise.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. -

Quench: Cool to room temperature. Acidify carefully with 1M HCl to pH 2–3.

-

Critical: Maintain temperature <10°C during acidification to prevent hydrolysis of the ethyl ester.[1]

-

-

Isolation: Extract with Ethyl Acetate or Dichloromethane. Wash with brine, dry over

, and concentrate.[1] -

Purification: Recrystallize from a non-polar solvent (e.g., Hexane/Ethyl Acetate or Cyclohexane). The trans-isomer typically has a higher melting point and crystallizes preferentially.[1]

Analytical Characterization

To confirm the trans-configuration, use 1H-NMR spectroscopy :

-

Target Signal: The methine proton at C4 (alpha to the ester).[1]

-

Diagnostic: In the trans-isomer (diequatorial), the C4 proton is axial .[1]

-

Coupling Constant (

): An axial proton typically shows a large coupling constant ( -

Shift: The axial proton usually resonates upfield compared to the equatorial proton of the cis-isomer.[1]

Implications for Drug Development[1]

-

Solubility: The trans-isomer, being more symmetrical and capable of better crystal packing, generally exhibits lower solubility in water but higher melting points than the cis-isomer.[1] This impacts formulation strategies.[1]

-

Metabolic Stability: The equatorial ester group in the trans-isomer is more sterically accessible to esterases compared to an axial group, potentially influencing the pharmacokinetic (PK) hydrolysis rate of the prodrug moiety.[1]

-

Regulatory: As a geometric isomer, the cis form is considered an impurity.[1] The synthetic process must demonstrate the capability to purge the cis-isomer to ICH limits (typically <0.15% if it's a final intermediate).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15896192, 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid.[1] Retrieved from [Link]

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on conformational analysis and A-values).

- Wustrow, D. J., et al. (1998).Journal of Medicinal Chemistry, 41(5), 760-771.

-

Richter Gedeon Nyrt (2010). Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester HCl.[1][2] WO2010070368A1.[1] Retrieved from

Sources

- 1. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]

- 2. 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid | C11H18O4 | CID 15896192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. achemtek.com [achemtek.com]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. researchgate.net [researchgate.net]

Literature Review: Synthesis of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic Acid

Executive Summary

The compound 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid (CAS: 218779-77-2) represents a critical scaffold in the synthesis of neuroactive pharmaceutical agents, most notably Gabapentin Enacarbil (Horizant™). Structurally, it consists of a cyclohexane ring substituted at the 1-position with an acetic acid moiety and at the 4-position with an ethyl ester.

The synthesis of this molecule is defined by a primary stereochemical challenge: controlling the cis/trans isomerism of the 1,4-disubstituted cyclohexane ring.[1] The trans-isomer is typically the pharmacologically relevant species (or the required precursor for it), necessitating synthetic strategies that either favor thermodynamic control or include efficient downstream isomerization steps.

This guide analyzes two distinct synthetic methodologies:

-

Heterogeneous Catalytic Hydrogenation: The industrial standard involving aromatic ring reduction.

-

Horner-Wadsworth-Emmons (HWE) Homologation: A stepwise approach offering higher stereocontrol via exocyclic alkene intermediates.

Structural Analysis & Retrosynthesis

The target molecule possesses two distinct carbonyl functionalities: a free carboxylic acid (via the acetic acid side chain) and an ethyl ester (directly attached to the ring). This differentiation allows for selective derivatization at either end.

Retrosynthetic Disconnection

-

Path A (Aromatic Reduction): Disconnection of the cyclohexane ring unsaturation leads to 4-(Ethoxycarbonyl)phenylacetic acid (or its diester equivalent). This is the most direct route but suffers from kinetic bias toward the cis-isomer.

-

Path B (Carbonyl Homologation): Disconnection of the acetic acid side chain leads to Ethyl 4-oxocyclohexanecarboxylate . This route builds the side chain onto a pre-existing saturated ring.

Figure 1: Retrosynthetic analysis showing the two primary disconnects.

Route 1: Catalytic Hydrogenation of Aromatic Precursors

This route is favored in industrial settings due to the availability of aromatic starting materials and the atom economy of hydrogenation.

Mechanistic Causality

The hydrogenation of 1,4-disubstituted benzenes over heterogeneous catalysts (Rh, Ru, Pd) generally proceeds via syn-addition of hydrogen to the adsorbed aromatic ring.

-

Kinetic Product: The cis-isomer (both substituents on the same face).

-

Thermodynamic Product: The trans-isomer (diequatorial conformation is energetically favored).

Critical Process Parameter (CPP): To obtain the trans-isomer, the process requires either a catalyst that facilitates in-situ isomerization (e.g., Pd/C at high temperature) or a subsequent base-catalyzed equilibration step.

Protocol: High-Pressure Hydrogenation

Starting Material: Ethyl 4-(carboxymethyl)benzoate.

-

Reactor Loading: Charge a high-pressure autoclave (Hastelloy or Stainless Steel) with:

-

Substrate: Ethyl 4-(carboxymethyl)benzoate (1.0 equiv).

-

Solvent: Acetic acid (glacial) or Ethanol. Note: Acetic acid often accelerates rate but may promote ester exchange if not careful.

-

Catalyst: 5% Rh/Al2O3 or 5% Ru/C (5-10 wt% loading relative to substrate).

-

-

Hydrogenation:

-

Purge with N2 (3x) then H2 (3x).

-

Pressurize to 50–80 bar (725–1160 psi) .

-

Heat to 80–120°C . Stir vigorously (>1000 rpm) to eliminate mass transfer limitations.

-

Reaction Time: 6–12 hours. Monitor H2 uptake.

-

-

Workup:

-

Cool to room temperature and vent H2.

-

Filter catalyst through a Celite pad (Caution: Pyrophoric catalyst).

-

Concentrate filtrate under reduced pressure.[2]

-

-

Isomerization (If Cis-dominant):

-

Dissolve crude residue in Ethanol.

-

Add Sodium Ethoxide (NaOEt, 0.5 equiv).

-

Reflux for 4–6 hours to equilibrate to the thermodynamic trans-isomer.

-

Quench with dilute HCl, extract, and crystallize.

-

Validation Check:

-

NMR: Check the axial/equatorial coupling constants of the proton at C4. Trans isomers typically show large coupling constants (

Hz) due to axial-axial interaction. -

GC/HPLC: Baseline separation of cis/trans isomers is required.

Route 2: Horner-Wadsworth-Emmons (HWE) Homologation

This route avoids the statistical mixture of isomers often seen in aromatic reduction by building the acetic acid tail onto a ketone. It is generally more stereoselective but involves more steps.

Mechanistic Causality

The reaction between a 4-substituted cyclohexanone and a phosphonate carbanion yields an exocyclic alkene. Subsequent hydrogenation of this alkene is less sterically hindered and can be directed.

Protocol: Stepwise Synthesis

Starting Material: Ethyl 4-oxocyclohexanecarboxylate.

Step A: HWE Olefination

-

Reagent Prep: In a dry flask under Argon, suspend NaH (60% in oil, 1.1 equiv) in dry THF.

-

Addition: Dropwise add Triethyl phosphonoacetate (1.1 equiv) at 0°C. Stir until clear (formation of ylide).

-

Coupling: Add Ethyl 4-oxocyclohexanecarboxylate (1.0 equiv) in THF dropwise.

-

Reaction: Warm to RT and stir for 2–4 hours.

-

Workup: Quench with saturated NH4Cl. Extract with EtOAc.[3] The product is Ethyl 4-(ethoxycarbonylmethylidene)cyclohexanecarboxylate .

Step B: Stereoselective Reduction

-

Hydrogenation: Dissolve the alkene intermediate in Ethanol.

-

Catalyst: 10% Pd/C (5 wt%).

-

Conditions: 1 atm H2 (balloon) or low pressure (3 bar) at RT.

-

Outcome: The hydrogenation occurs.[4][5][6] While often yielding a mixture, the trans isomer can be enriched via crystallization in non-polar solvents (Hexane/EtOAc).

Step C: Selective Hydrolysis

-

Differentiation: The molecule now has two ethyl esters. The ester on the acetic acid side chain is less sterically hindered than the one directly on the ring.

-

Hydrolysis: Treat with 1.0 equiv NaOH in EtOH/H2O at 0°C. Monitor closely to hydrolyze the primary acetate ester selectively, leaving the ring carboxylate intact (if the target is the mono-acid). Note: If the target is the specific CAS 218779-77-2 (Acid on sidechain, Ester on ring), this step requires careful pH control.

Figure 2: Workflow for the Horner-Wadsworth-Emmons route.

Comparative Data Analysis

The following table summarizes the efficiency and selectivity of the discussed routes based on literature precedents for similar 1,4-cyclohexane systems.

| Parameter | Route 1: Aromatic Reduction | Route 2: HWE Homologation |

| Step Count | Low (1-2 steps) | Medium (3-4 steps) |

| Atom Economy | High | Moderate (Phosphate waste) |

| Stereocontrol | Poor (requires isomerization) | Moderate to High |

| Scalability | Excellent (Industrial preferred) | Good (Reagent cost higher) |

| Key Impurity | Over-reduction products (alcohols) | Unreacted phosphonates |

| Typical Yield | 85-95% (Crude) | 70-80% (Overall) |

References

- Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester HCl.

-

Synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. Source: ResearchGate.[7] Relevance: Provides protocols for isomerization of cyclohexane carboxylic acid derivatives using base catalysis (KOH/MeOH) to achieve high trans-selectivity. URL:[Link]

-

Ethyl 4-oxocyclohexanecarboxylate (PubChem CID 317638). Source:[8] PubChem.[8][9] Relevance: Technical data on the starting material for the HWE route.[2][3][10][11] URL:[Link]

-

2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid (PubChem CID 15896192). Source:[9] PubChem.[8][9] Relevance: Definitive identification and chemical properties of the target molecule.[8] URL:[Link]

-

Catalytic Hydrogenation of Benzoic Acid in Binary Solvent Mixture. Source: CABI Digital Library. Relevance: Validates the use of Ru/C and solvent effects (dioxane/water) in controlling selectivity during aromatic carboxylic acid hydrogenation. URL:[Link]

Sources

- 1. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. US3213145A - Catalytic hydrogenation of esters of aromatic monocarboxylic acids to aryl-substituted methanols - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid | C11H18O4 | CID 15896192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pmf.kg.ac.rs [pmf.kg.ac.rs]

- 11. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]

Predicted metabolic stability of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid

An In-Depth Technical Guide to the Predicted Metabolic Stability of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid

Introduction: Framing the Inquiry

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to mitigating late-stage attrition.[1] Among these properties, metabolic stability—a measure of a compound's susceptibility to biotransformation—is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[2] This guide provides an in-depth analysis of the predicted metabolic stability of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid, a molecule possessing key structural motifs that are highly relevant to drug metabolism.

The structure of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid, characterized by a saturated cyclohexane ring, a carboxylic acid, and an ethyl ester functional group, presents several potential sites for metabolic activity.[3] Our analysis will proceed by first predicting the primary metabolic pathways based on these structural features. Subsequently, we will detail the authoritative in vitro and in silico methodologies used to experimentally verify and computationally model this stability. This document is intended for drug development professionals, offering both a predictive assessment and a practical framework for empirical validation.

Part 1: Predicted Metabolic Pathways

The metabolic fate of a xenobiotic is largely dictated by its chemical structure.[2] For 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid, two major metabolic routes are predicted: rapid hydrolysis of the ester and slower oxidation of the aliphatic ring. A secondary conjugation pathway is also possible.

Primary Pathway: Esterase-Mediated Hydrolysis

The most significant metabolic liability of this molecule is the ethoxycarbonyl (ethyl ester) group. Esters are notoriously susceptible to hydrolysis by a wide range of carboxylesterases present in high concentrations in the liver, plasma, and other tissues.[4][5][6] This reaction is typically rapid and efficient.

-

Causality: Plasma, in particular, contains a high concentration of esterases, making it a critical matrix for stability assessment of any ester-containing compound.[7][8][9] Instability in plasma can lead to rapid in vivo clearance and a significantly shortened half-life.[7] The hydrolysis reaction converts the ethyl ester to a carboxylic acid, yielding the di-acid metabolite, 2-(4-carboxycyclohexyl)acetic acid, and ethanol. This biotransformation dramatically increases the polarity of the molecule, facilitating its excretion.

Secondary Pathway: Cytochrome P450-Mediated Oxidation

The saturated cyclohexane ring represents a potential site for Phase I oxidation, primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver.[10]

-

Causality: CYP-mediated reactions involve the insertion of a hydroxyl group into the C-H bonds of the aliphatic ring.[11] This process is generally slower than ester hydrolysis for a compound with a labile ester. Key CYP isozymes, such as CYP3A4, 2D6, and 2C9, are known to metabolize alicyclic structures.[12][13][14] The resulting hydroxylated metabolites can be further oxidized to ketones. This oxidative pathway is best assessed using liver microsomes, which are rich in CYP enzymes.[15][16][17]

Tertiary Pathway: Phase II Conjugation

The presence of a carboxylic acid group (both in the parent molecule and its primary di-acid metabolite) provides a substrate for Phase II conjugation enzymes, most notably UDP-glucuronosyltransferases (UGTs).

-

Causality: This pathway involves the covalent attachment of a glucuronic acid moiety to the carboxylic acid, forming an acyl glucuronide.[18] This process further increases water solubility and aids in elimination. While considered a detoxification pathway, acyl glucuronides can sometimes be reactive and have been implicated in toxicity.[18] The assessment of this pathway requires intact cellular systems like hepatocytes, which contain the necessary cofactors and enzymes for both Phase I and Phase II metabolism.[16]

Part 2: In Silico Assessment of Metabolic Stability

Before embarking on laboratory experiments, computational models provide a valuable first estimate of metabolic stability.[1] These in silico approaches use the molecule's structure to predict its metabolic fate.

-

Ligand-Based Approaches: These methods rely on the principle that a compound's structure dictates its metabolic properties.[19] Quantitative Structure-Activity Relationship (QSAR) and machine learning models are trained on large datasets of compounds with known metabolic stability data (e.g., from human liver microsome assays).[20][21] By analyzing the structural features of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid, these models can classify it as likely stable or unstable. The presence of the ester would strongly suggest a prediction of instability in models that account for this feature.

-

Structure-Based Approaches: These methods utilize 3D structural information of metabolic enzymes, such as CYPs.[19] Molecular docking simulations can predict how well the compound fits into the active site of a specific CYP isozyme (e.g., CYP3A4), providing an indication of its potential as a substrate.

Part 3: Experimental Verification Protocols

The following protocols describe the standard in vitro assays required to empirically determine the metabolic stability of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid.

Protocol 1: Plasma Stability Assay

Trustworthiness: This assay is critical for any compound containing an ester or other hydrolytically labile group.[4][7] Its self-validating nature comes from the inclusion of positive and negative controls and the measurement of parent compound disappearance over a time course.

Experimental Protocol:

-

Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Prepare fresh plasma (e.g., human, rat, mouse) fortified with an anticoagulant (e.g., Heparin).

-

Incubation Setup: In a 96-well plate, add plasma. Warm the plate to 37°C.

-

Initiation: Add the test compound to the plasma to achieve a final concentration of 1 µM (final DMSO concentration should be ≤ 0.5%).[7][22] Mix well. This is the T=0 time point.

-

Time Course Sampling: Incubate the plate at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[8]

-

Reaction Quenching: Immediately add the aliquot to a quenching solution (e.g., 3 volumes of ice-cold acetonitrile) containing an internal standard.[7] This precipitates plasma proteins and stops all enzymatic activity.

-

Sample Processing: Vortex the samples and centrifuge to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

-

Data Analysis: Calculate the percentage of compound remaining at each time point relative to T=0. Determine the half-life (t½) by plotting the natural logarithm of the percent remaining versus time.

Protocol 2: Liver Microsomal Stability Assay

Trustworthiness: This is the industry-standard assay for evaluating Phase I metabolic stability, particularly CYP-mediated metabolism.[15][23] The protocol is validated by including a control incubation without the essential cofactor, NADPH, to measure any non-CYP-mediated or chemical degradation.[23]

Experimental Protocol:

-

Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute them in a 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[23] Prepare a solution of the cofactor NADPH (e.g., 10 mM).

-

Incubation Setup: In a 96-well plate, add the microsomal suspension and the test compound (final concentration 1 µM). Include a set of wells that will not receive NADPH ("-NADPH" control).

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiation: Start the reaction by adding NADPH to the appropriate wells to a final concentration of 1 mM.[23] Add buffer to the "-NADPH" wells.

-

Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding ice-cold acetonitrile with an internal standard.[23]

-

Sample Processing & Analysis: Follow steps 6-7 from the Plasma Stability Assay protocol.

-

Data Analysis: Calculate the half-life (t½) and the in vitro intrinsic clearance (CLint) from the rate of disappearance of the compound in the NADPH-fortified incubations.

| Parameter | Description | Formula |

| Half-Life (t½) | Time required for the compound concentration to decrease by half. | t½ = 0.693 / k |

| Elimination Rate Constant (k) | The slope of the line from the natural log plot of % remaining vs. time. | k = -slope |

| Intrinsic Clearance (CLint) | Volume of liver matrix cleared of the drug per unit time per mg of microsomal protein. | CLint (µL/min/mg) = (0.693 / t½) * (1 / mg/mL protein) |

Part 4: Integrated Assessment and Predicted Outcome

By synthesizing the information from the predicted pathways and the experimental designs, we can formulate a comprehensive stability profile for 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid.

| Assay | Predicted Primary Metabolic Route | Expected Outcome | Implication for Drug Development |

| Plasma Stability | Ester Hydrolysis | Very Low Stability (t½ < 30 min) | High first-pass clearance; may be unsuitable for oral delivery unless designed as a prodrug. |

| Liver Microsomal Stability | CYP450 Oxidation | Moderate to High Stability | CYP-mediated clearance is likely a minor pathway compared to hydrolysis. The "-NADPH" control may show some degradation if esterases are present in the microsomal prep. |

| Hepatocyte Stability | Ester Hydrolysis, CYP450 Oxidation, UGT Conjugation | Low Stability | This "gold standard" assay will capture all pathways, with the rapid ester hydrolysis likely dominating the clearance profile. |

Expertise & Experience Insights: The predicted metabolic profile suggests that 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid is a "soft drug," likely to be rapidly cleared from circulation via ester hydrolysis. This is not necessarily a negative attribute. If the intended therapeutic target is local (e.g., in the skin or eye) and systemic exposure is undesirable, rapid systemic clearance can be a design advantage. Conversely, if sustained systemic exposure is required, the ethyl ester represents a critical metabolic liability that would need to be addressed through medicinal chemistry, for example, by replacing it with a more stable functional group like an amide or by introducing steric hindrance near the ester to slow enzymatic attack.

Conclusion

The metabolic stability of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid is predicted to be low, driven primarily by rapid esterase-mediated hydrolysis in both plasma and liver. Slower, secondary metabolism via CYP450-mediated oxidation of the cyclohexane ring and subsequent Phase II conjugation of the carboxylic acid moieties are also anticipated. This predictive assessment, grounded in fundamental principles of drug metabolism, provides a clear, actionable roadmap for experimental verification using the detailed in vitro protocols provided. Understanding these metabolic liabilities early in the drug discovery process enables researchers to make informed decisions, optimize chemical structures, and ultimately design drug candidates with a higher probability of success.

References

- In Silico Metabolism Studies in Drug Discovery: Prediction of Metabolic Stability. (2006). Vertex AI Search.

- Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.

- In Silico Drug Metabolism Prediction Services. (n.d.). Creative Biolabs.

- In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. (2022). PubMed.

- In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques. (2016). NIH Research Festival.

- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). Protocols.io.

- Identification of cytochrome P450 enzymes involved in the metabolism of the designer drugs N-(1-phenylcyclohexyl). (2008). PubMed.

- In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. (2022). ACS Publications.

- Identification of Cytochrome P450 Enzymes Involved in the Metabolism of the Designer Drugs N-(1-Phenylcyclohexyl). (2008). ACS Publications.

- Plasma Stability In Vitro Assay. (n.d.). Charnwood Discovery.

- Plasma Stability Assay. (n.d.). Domainex.

- Methodologies for Stabilization of Pharmaceuticals in Biological Samples. (2005). American Pharmaceutical Review.

- ADME Plasma Stability Assay. (n.d.). BioDuro.

- Plasma Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.

- Metabolic Stability Assays. (n.d.). Merck Millipore.

- Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.

- Microsomal Stability Assay. (n.d.). Creative Bioarray.

- Services for in vitro Metabolism research. (n.d.). Admescope.

- Identification of Cytochrome P450 Enzymes Involved in the Metabolism of the Designer Drugs N -(1-Phenylcyclohexyl)-3-ethoxypropanamine and N. (n.d.). ResearchGate.

- Metabolic Stability. (n.d.). Frontage Laboratories.

- In Vitro Metabolic Stability. (n.d.). Creative Bioarray.

- Metabolic Stability Assay. (n.d.). Creative Biolabs.

- Cyclohexane oxyfunctionalization catalyzed by cytochrome P450... (n.d.). ResearchGate.

- Metabolic Stability in Drug Development: 5 Assays. (2023). WuXi AppTec.

- CHAPTER 9: Cytochrome P450 Metabolism. (2021). The Royal Society of Chemistry.

- 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid. (n.d.). PubChem.

- Esterases catalyze hydrolysis of carboxylic acid esters while... (n.d.). ResearchGate.

- Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). [Source not further specified].

- Mechanism of ester hydrolysis by EST2. The reaction proceeds through... (n.d.). ResearchGate.

- Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9. (n.d.). Springer Medizin.

- Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). [Source not further specified].

- Sustainable Biosynthesis of Esterase Enzymes of Desired Characteristics of Catalysis for Pharmaceutical and Food Industry Employing Specific Strains of Microorganisms. (2022). MDPI.

- How to Study Slowly Metabolized Compounds Using In Vitro Models. (2023). WuXi AppTec DMPK.

- Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC–QTRAP–MS/MS. (2018). MDPI.

- Structure–activity relationships in the esterase-catalysed hydrolysis and transesterification of esters and lactones. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. longdom.org [longdom.org]

- 3. 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid | C11H18O4 | CID 15896192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Plasma Stability Assay | Domainex [domainex.co.uk]

- 8. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 10. books.rsc.org [books.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Identification of cytochrome P450 enzymes involved in the metabolism of the designer drugs N-(1-phenylcyclohexyl)-3-ethoxypropanamine and N-(1-phenylcyclohexyl)-3-methoxypropanamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. merckmillipore.com [merckmillipore.com]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. creative-biolabs.com [creative-biolabs.com]

- 18. admescope.com [admescope.com]

- 19. creative-biolabs.com [creative-biolabs.com]

- 20. In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. charnwooddiscovery.com [charnwooddiscovery.com]

- 23. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

A Technical Guide to the Lipophilicity of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid: Integrating Experimental and Computational Approaches

This technical guide provides a comprehensive analysis of the lipophilicity of the molecule 2-(4-(ethoxycarbonyl)cyclohexyl)acetic acid, a crucial parameter for researchers in drug discovery and development. By examining both established experimental methodologies and cutting-edge computational predictions, this document offers a holistic understanding of the compound's hydrophobic character, essential for predicting its pharmacokinetic and pharmacodynamic behavior.

The Critical Role of Lipophilicity in Drug Development

Lipophilicity, the ability of a compound to dissolve in fats, oils, and other non-polar solvents, is a fundamental physicochemical property that profoundly influences a drug candidate's journey through the body.[1][2][3][4] It is a key determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] A well-balanced lipophilicity is often a prerequisite for oral bioavailability, enabling the drug to permeate the lipid-rich membranes of the gastrointestinal tract.[1][5] Furthermore, this property governs the extent to which a drug binds to plasma proteins, its volume of distribution within the body, and its ability to cross critical biological barriers like the blood-brain barrier.[1][5]

The octanol-water partition coefficient (P) is the universally accepted measure of lipophilicity. It is expressed as the logarithm of the ratio of the concentration of a compound in octanol to its concentration in an aqueous phase at equilibrium.[2][6] This logarithmic value, known as LogP, provides a convenient scale for assessing hydrophobicity. A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[1] For ionizable molecules, the distribution coefficient (LogD) is a more relevant descriptor as it considers the pH of the medium and the ionization state of the compound.[4][7][8]

The significance of LogP is underscored by its inclusion in predictive models of "drug-likeness," most notably Lipinski's Rule of Five. This rule suggests that for a compound to have a higher probability of being an orally active drug, its LogP should not exceed 5.[1][4][7]

Physicochemical Properties of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid

A foundational understanding of the target molecule is paramount. The key identifiers and physicochemical properties of 2-(4-(ethoxycarbonyl)cyclohexyl)acetic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C11H18O4 | [9] |

| Molecular Weight | 214.26 g/mol | [9] |

| IUPAC Name | 2-(4-ethoxycarbonylcyclohexyl)acetic acid | [9] |

| CAS Number | 218779-77-2 | [9] |

| Computed XLogP3 | 1.8 | [9] |

Computational Assessment of LogP

In the early stages of drug discovery, computational methods provide a rapid and cost-effective means of estimating LogP for a large number of compounds, aiding in the prioritization of synthetic efforts.[1][10] These in silico tools employ various algorithms to calculate LogP based on the molecule's structure.

Prominent Computational Methods

Several computational approaches exist, broadly categorized as atom-based, fragment-based, and whole-molecule methods.

-

Atom-based and Fragment-based Methods: These methods, such as XLOGP3 and ALOGP, dissect the molecule into its constituent atoms or functional groups and assign a lipophilicity contribution to each. The overall LogP is then calculated by summing these contributions, often with corrections for intramolecular interactions.[11][12]

-

Property-based (Whole-Molecule) Methods: These approaches utilize molecular descriptors, such as surface area and polarizability, to build quantitative structure-property relationship (QSPR) models. Machine learning algorithms are frequently employed to correlate these descriptors with experimentally determined LogP values from large datasets.[11]

A variety of software packages and online platforms are available for LogP prediction, including ALOGPS, ACD/Labs LogP, and those integrated into larger cheminformatics suites.[13][14][15]

The PubChem database provides a computed XLogP3 value of 1.8 for 2-(4-(ethoxycarbonyl)cyclohexyl)acetic acid.[9] This value suggests that the compound is moderately lipophilic and aligns with the general characteristics of a potentially orally bioavailable drug candidate according to Lipinski's guidelines.[1]

Experimental Determination of Lipophilicity

While computational predictions are invaluable, experimental determination of LogP remains the gold standard for obtaining accurate lipophilicity data.[6][10] Two primary methods are widely employed in the pharmaceutical industry: the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).

The Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the traditional and most direct technique for measuring the partition coefficient.[3][6][16]

-

Preparation of Phases: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at a physiological pH of 7.4 for LogD determination) are mutually saturated by vigorous mixing followed by separation.

-

Analyte Partitioning: A known amount of 2-(4-(ethoxycarbonyl)cyclohexyl)acetic acid is dissolved in one of the phases. This solution is then combined with a precise volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken vigorously for a predetermined period to allow the compound to partition between the two phases until equilibrium is reached.[6]

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be employed to expedite this process.

-

Concentration Analysis: The concentration of the analyte in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

LogP Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

The direct measurement of the analyte in both phases makes the shake-flask method highly accurate and the definitive reference method.[6][16] However, it is labor-intensive, requires a relatively pure compound, and can be challenging for compounds with very high or very low LogP values, where the concentration in one phase may be below the limit of detection.[6][17] To ensure self-validation, experiments should be performed in triplicate, and the results should be consistent.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD Guideline 117)

RP-HPLC offers a faster, more automated alternative for estimating LogP and is particularly well-suited for high-throughput screening.[10][17][18] This technique correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.

-

System Preparation: An HPLC system equipped with a reversed-phase column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration: A series of reference compounds with known LogP values are injected into the HPLC system. Their retention times (t_R) are recorded.

-

Determination of Dead Time: The column dead time (t_0), the time it takes for an unretained compound to pass through the column, is determined.

-

Calculation of Capacity Factor: The capacity factor (k) for each reference compound is calculated using the formula: k = (t_R - t_0) / t_0.

-

Generation of Calibration Curve: A calibration curve is constructed by plotting the logarithm of the capacity factor (log k) against the known LogP values of the reference compounds. A linear relationship is typically observed.

-

Analysis of Target Compound: 2-(4-(ethoxycarbonyl)cyclohexyl)acetic acid is injected into the same HPLC system under identical conditions, and its retention time is measured.

-

LogP Estimation: The capacity factor for the target compound is calculated, and its LogP is determined by interpolation from the calibration curve.

The principle behind the RP-HPLC method is that more lipophilic compounds will have a stronger interaction with the hydrophobic stationary phase, resulting in longer retention times.[6] This method is rapid, requires only a small amount of sample, and can tolerate impurities to some extent.[6] The accuracy of the method is highly dependent on the structural similarity between the reference compounds and the analyte. For robust and trustworthy results, the reference standards should bracket the expected LogP of the target compound.

Conclusion and Future Directions

The lipophilicity of 2-(4-(ethoxycarbonyl)cyclohexyl)acetic acid, a key parameter in its evaluation as a potential drug candidate, has been thoroughly examined. The computationally predicted XLogP3 value of 1.8 provides a strong initial indication of favorable drug-like properties. This guide has outlined the detailed protocols for the experimental determination of this value using both the gold-standard shake-flask method and the high-throughput RP-HPLC technique.

For drug development professionals, an integrated approach is recommended. Computational predictions should be used for initial screening, followed by experimental verification of LogP for promising candidates. Understanding the interplay between a molecule's structure and its lipophilicity is fundamental to designing safer and more effective medicines.

References

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. (n.d.). Retrieved from [Link]

-

How important is LogP in drug design? - Quora. (2014, February 20). Retrieved from [Link]

-

A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023, September 25). International Journal of Pharmaceutics, 645, 123325. Retrieved from [Link]

-

On-line Lipophilicity/Aqueous Solubility Calculation Software - Virtual Computational Chemistry Laboratory. (n.d.). Retrieved from [Link]

-

Calculate Partition Coefficients | LogP Prediction Software - ACD/Labs. (n.d.). Retrieved from [Link]

- US Patent for High throughput HPLC method for determining Log P values. (n.d.).

-

PrologP | . (n.d.). Retrieved from [Link]

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025, June 5). Analytical Chemistry. Retrieved from [Link]

-

Introduction to log P and log D measurement using PionT3 - Pion Inc. (2024, January 16). Retrieved from [Link]

-

2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid | C11H18O4 | CID 15896192 - PubChem. (n.d.). Retrieved from [Link]

-

Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. (n.d.). Retrieved from [Link]

-

(PDF) LogP / LogD shake-flask method v1 - ResearchGate. (n.d.). Retrieved from [Link]

-

Interlaboratory study of log P determination by shake-flask and potentiometric methods. (n.d.). Retrieved from [Link]

-

LogP/D - Cambridge MedChem Consulting. (n.d.). Retrieved from [Link]

-

LogP vs LogD - What is the Difference? - ACD/Labs. (2024, July 11). Retrieved from [Link]

-

Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge - PMC. (n.d.). Retrieved from [Link]

-

MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets - MDPI. (2021, November 13). Retrieved from [Link]

Sources

- 1. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 2. Introduction to log P and log D in drug development [pion-inc.com]

- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. LogD/LogP - Enamine [enamine.net]

- 5. quora.com [quora.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. acdlabs.com [acdlabs.com]

- 9. 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid | C11H18O4 | CID 15896192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 14. acdlabs.com [acdlabs.com]

- 15. PrologP | www.compudrug.com [compudrug.com]

- 16. diposit.ub.edu [diposit.ub.edu]

- 17. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 18. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

Methodological & Application

Selective ester hydrolysis of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid

An Application Guide to the Synthesis of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid via Selective Ester Hydrolysis

For researchers, scientists, and professionals in drug development, the ability to chemically modify one functional group in the presence of another is a cornerstone of modern organic synthesis. The selective monohydrolysis of a symmetric diester is a classic example of this challenge, requiring precise control over reaction conditions to favor the formation of a monoacid-monoester over the diacid or unreacted starting material. This document provides an in-depth guide to the selective hydrolysis of a model symmetric diester, diethyl 2,2'-(cyclohexane-1,4-diyl)diacetate, to yield the target compound, 2-(4-(ethoxycarbonyl)cyclohexyl)acetic acid.

This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into optimizing selectivity and yield.

The Principle of Selective Monohydrolysis

The selective saponification of a symmetric diester is a kinetically controlled process. The reaction proceeds in two consecutive steps: the hydrolysis of the first ester group (rate constant k₁) to form the monoacid, followed by the hydrolysis of the second ester group (rate constant k₂) to form the diacid.

Diester → Monoacid → Diacid

To achieve a high yield of the monoacid, the rate of the first hydrolysis (k₁) must be significantly greater than the rate of the second (k₂). In the case of many symmetric diesters, the formation of the first carboxylate group deactivates the second ester group toward further hydrolysis. This is primarily due to electrostatic repulsion between the newly formed carboxylate anion and the incoming hydroxide nucleophile, which slows down the second reaction step.[1]

Mechanistic Underpinnings: The BAC2 Pathway

The base-catalyzed hydrolysis of esters typically proceeds through a bimolecular acyl-oxygen cleavage (BAC2) mechanism.[2] This pathway involves two key steps:

-

Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate.

-

Elimination: This unstable intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide (⁻OR) as the leaving group.

A subsequent and essentially irreversible acid-base reaction occurs where the highly basic alkoxide deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and an alcohol.[2][3] This final deprotonation step drives the reaction to completion under basic conditions.[2][4]

Caption: BAC2 mechanism for base-catalyzed ester hydrolysis.

Key Experimental Parameters for Selectivity

Achieving high selectivity in the monohydrolysis of symmetric diesters hinges on the careful control of several experimental variables. Traditional methods often result in complex mixtures that are difficult to purify.[5][6] However, modern protocols have established reliable conditions for this transformation.

| Parameter | Recommended Condition | Rationale for Selectivity |

| Stoichiometry of Base | 1.0 - 1.2 equivalents | Using a stoichiometric amount of base ensures that there is not enough nucleophile to readily hydrolyze the second, less reactive ester group. |

| Temperature | 0 °C to room temperature | Lower temperatures decrease the rate of both hydrolysis steps, but often have a more pronounced effect on the slower second step (k₂), thus enhancing selectivity.[5] |

| Solvent System | THF-water or Alcohol-water | A mixed solvent system is crucial. The organic co-solvent (e.g., THF) solubilizes the nonpolar diester, while water is necessary for the aqueous base. This semi-two-phase system can enhance selectivity.[5] |

| Reaction Time | 30 minutes to several hours | The reaction must be monitored closely and stopped once the starting material is consumed to prevent the slow, subsequent hydrolysis to the diacid. |

| Stereochemistry | cis or geminal orientation | For cyclic diesters, a cis or geminal (on the same carbon) orientation of the ester groups can lead to higher yields of the monoacid, potentially due to conformational or electrostatic effects.[5] In the case of 1,4-disubstituted cyclohexanes, the reactivity can differ between cis and trans isomers, with equatorial esters generally being more reactive than axial ones due to reduced steric hindrance.[7] |

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the selective monohydrolysis of diethyl 2,2'-(cyclohexane-1,4-diyl)diacetate and the subsequent analytical monitoring.

Protocol 1: Synthesis of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid

This protocol is adapted from highly efficient methods developed for the selective monohydrolysis of symmetric diesters.[5]

Materials and Reagents:

| Reagent | Formula | M.W. | Amount | Moles |

| Diethyl 2,2'-(cyclohexane-1,4-diyl)diacetate | C₁₄H₂₄O₄ | 256.34 g/mol | 2.56 g | 10 mmol |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 g/mol | 0.44 g | 11 mmol |

| Tetrahydrofuran (THF) | C₄H₈O | - | 50 mL | - |

| Deionized Water | H₂O | - | 50 mL | - |

| Hydrochloric Acid (HCl) | HCl | - | ~10 mL (1 M aq.) | - |

| Diethyl Ether (or Ethyl Acetate) | (C₂H₅)₂O | - | 150 mL | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq.) | - | 100 mL | - |

| Brine | NaCl (aq.) | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | - | ~5 g | - |

Experimental Workflow Diagram:

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. spcmc.ac.in [spcmc.ac.in]

Topic: Scalable Synthesis Procedures for 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract